

Application Notes and Protocols for Estimating PM-1 Levels Using Satellite Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PM-1

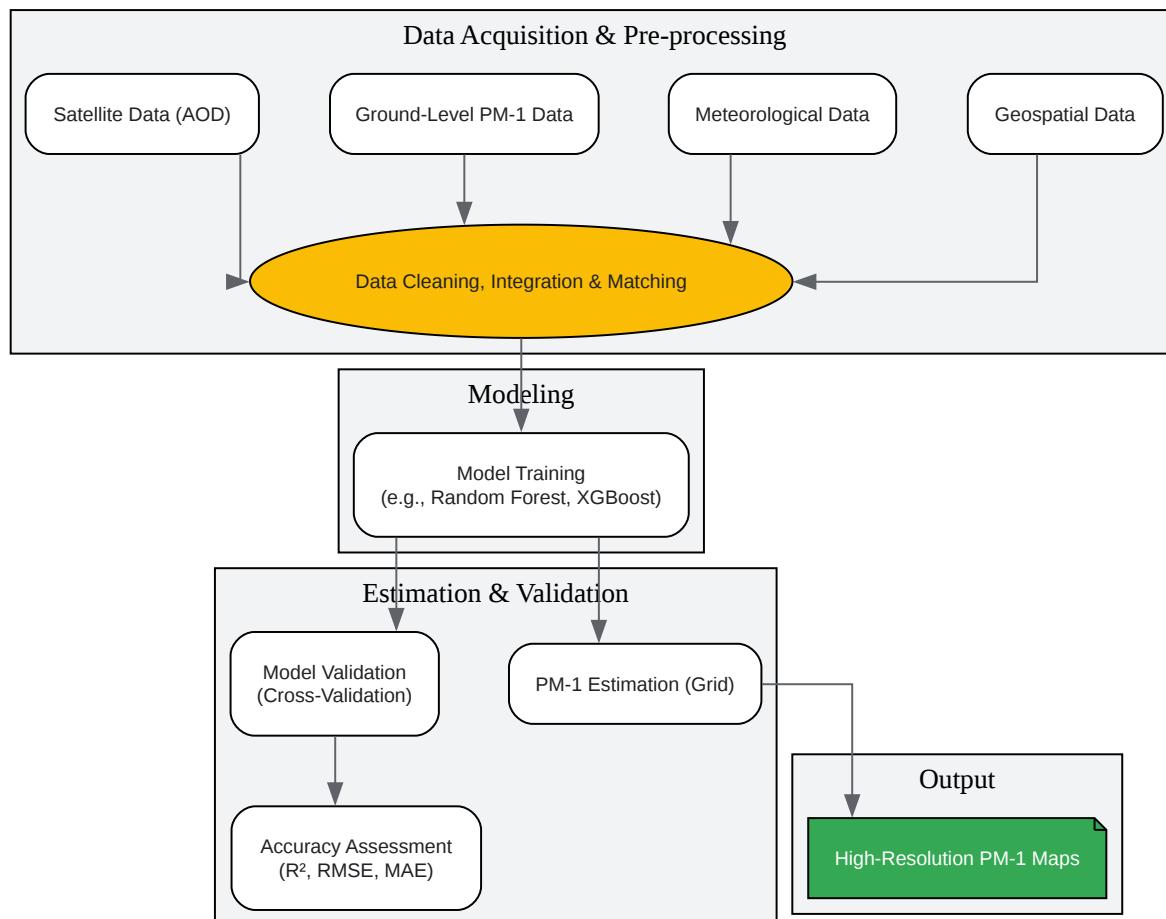
Cat. No.: B15597331

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for estimating ground-level Particulate Matter (PM) with a diameter of less than 1 micron (**PM-1**) using satellite data. This information is crucial for understanding air quality and its impact on human health, which is of significant interest in respiratory drug development and environmental health research.

Introduction


Satellite remote sensing offers a powerful tool for monitoring air quality over large geographical areas with high spatiotemporal resolution, complementing ground-based monitoring networks that are often sparse.^{[1][2]} The primary satellite data product used for estimating particulate matter concentrations is Aerosol Optical Depth (AOD), which measures the extinction of light by aerosols in the atmospheric column.^{[3][4]} This document outlines the methodologies to convert satellite-derived AOD into ground-level **PM-1** concentrations, focusing on statistical and machine learning approaches.

Methodologies for PM-1 Estimation

The estimation of ground-level PM concentrations from satellite AOD is primarily achieved through three types of approaches: empirical-statistical models, Chemical Transport Model (CTM)-based approaches, and hybrid methods.^[5] This document will focus on the widely used and effective empirical-statistical methods, particularly machine learning.

General Workflow

The fundamental workflow for estimating **PM-1** from satellite data involves several key steps, from data acquisition to model validation.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for estimating ground-level **PM-1** concentrations using satellite data.

Data Sources

A variety of data sources are required to build a robust **PM-1** estimation model.

Data Type	Description	Key Parameters	Common Sources
Satellite Data	Provides spatial and temporal coverage of atmospheric aerosols.	Aerosol Optical Depth (AOD), Angstrom Exponent (AE), Fine Mode Fraction (FMF)	MODIS, VIIRS, MISR, Sentinel-2, Landsat
Ground-Level Data	Used for model training and validation.	PM-1, PM-2.5, PM-10 concentrations	Ground-based air quality monitoring stations
Meteorological Data	Influences the relationship between AOD and ground-level PM.	Planetary Boundary Layer Height (PBLH), Wind Speed (WS), Temperature (T), Relative Humidity (RH), Surface Pressure (SP)	ERA5 reanalysis data, ground-based weather stations
Geospatial Data	Accounts for spatial variations.	Normalized Difference Vegetation Index (NDVI), Elevation (DEM), Land Use/Land Cover (LULC)	MODIS, Landsat, SRTM

Experimental Protocols

This section provides a detailed protocol for estimating **PM-1** using a machine learning approach, specifically a Random Forest model.

Protocol: PM-1 Estimation using Random Forest

Objective: To develop a model that estimates daily **PM-1** concentrations at a 1 km resolution.

Materials and Data:

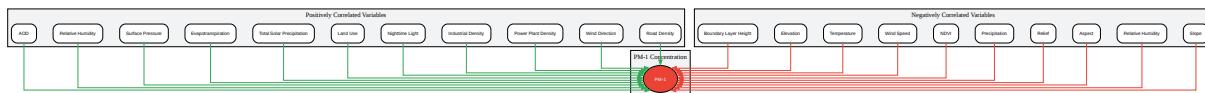
- Satellite-derived AOD data (e.g., MODIS MAIAC at 1 km resolution).
- Ground-based **PM-1** measurements from monitoring stations.
- Meteorological reanalysis data (e.g., ERA5).
- Geospatial data (e.g., NDVI, DEM).
- Software: Python with libraries such as Pandas, Scikit-learn, GDAL.

Procedure:

- Data Acquisition and Pre-processing:
 - Download AOD data for the study area and period.
 - Acquire corresponding ground-level **PM-1** data.
 - Obtain meteorological and geospatial data for the same period and area.
 - Spatially and temporally match all datasets to the ground-level **PM-1** measurement locations and times.
- Model Development (Training):
 - Create a training dataset by combining the matched AOD, meteorological data, geospatial data, and ground-level **PM-1** measurements.
 - Initialize a Random Forest Regressor model. Key parameters to tune include the number of trees (`n_estimators`) and the maximum depth of the trees (`max_depth`).
 - Train the model using the prepared training dataset with **PM-1** as the target variable.
- **PM-1** Estimation:
 - Create a prediction grid for the entire study area at the desired resolution (e.g., 1 km).

- For each grid cell, gather the daily AOD, meteorological, and geospatial data.
- Use the trained Random Forest model to predict the daily **PM-1** concentration for each grid cell.
- Model Validation:
 - Employ a 10-fold cross-validation technique to assess the model's performance.
 - Divide the dataset into 10 subsets. In each fold, use 9 subsets for training and 1 for testing.
 - Calculate performance metrics such as the coefficient of determination (R^2), Root Mean Square Error (RMSE), and Mean Absolute Error (MAE).

Quantitative Data Summary


The performance of satellite-based PM estimation models can vary depending on the region, season, and the specific model used. The following table summarizes the performance of different models from a study estimating **PM-1** concentrations in China.[\[6\]](#)

Model	Year	R ²	RMSE ($\mu\text{g}/\text{m}^3$)	MAE ($\mu\text{g}/\text{m}^3$)
ERT	2014	0.69	19.9	12.5
SET	2014	0.71	19.2	12.2
TET	2014	0.72	18.9	11.9
STET	2014	0.74	18.2	11.5
ERT	2018	0.71	10.2	6.3
SET	2018	0.72	10.1	6.2
TET	2018	0.73	9.9	6.1
STET	2018	0.76	9.5	5.9
ERT	All	0.73	15.6	9.6
SET	All	0.74	15.3	9.4
TET	All	0.75	15.0	9.2
STET	All	0.77	14.5	8.9

ERT: Extremely Randomized Trees; SET: Space Extremely Randomized Trees; TET: Time Extremely Randomized Trees; STET: Space-Time Extremely Randomized Trees.[\[6\]](#)

Key Variable Relationships

The relationship between various predictor variables and **PM-1** concentrations is complex. The following diagram illustrates the positive and negative correlations of different variables with **PM-1** levels as identified in a research study.[\[6\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. resources.org [resources.org]
- 2. openaq.medium.com [openaq.medium.com]
- 3. mdpi.com [mdpi.com]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. tandfonline.com [tandfonline.com]
- 6. www2.atmos.umd.edu [www2.atmos.umd.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for Estimating PM-1 Levels Using Satellite Data]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15597331#using-satellite-data-to-estimate-pm-1-levels>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com